molecular formula C12H9BrO B129693 1-Bromo-3-phenoxybenzene CAS No. 6876-00-2

1-Bromo-3-phenoxybenzene

Cat. No. B129693
CAS RN: 6876-00-2
M. Wt: 249.1 g/mol
InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
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Patent
US04152455

Procedure details

To a stirred mixture of 23 g sodium methylate in 69 g methanol and 200 ml of 2-methoxyethyl ether (diglyme) at room temperature was added dropwise 40.0 g of phenol in a period of 1/2 hour. The reaction mixture was then heated to 165°, and 5.0 g cuprous bromide was added. The reaction mixture was cooled to 150° and 100.0 g of 1,3-dibromobenzene was added rapidly. Upon complete addition, the reaction mixture was warmed to 165° and stirred for 24 hours. The reaction mixture was then allowed to cool to room temperature and filtered. The filter cake was washed with two 75 ml portions of chloroform. The filtrate was dried with sodium sulfate and filtered. Chloroform was evaporated from the filtrate under reduced pressure, leaving a residue. The residue was distilled under reduced pressure to give 40.5 g of 1-bromo-3-phenoxybenzene; bp, 98°-100°/0.5 mm. The nmr and the ir spectra were consistent with the assigned structure.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Br:18])[CH:13]=1>CO.COCCOCCOC>[Br:18][C:14]1[CH:15]=[CH:16][CH:17]=[C:12]([O:10][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
69 g
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
cuprous bromide
Quantity
5 g
Type
reactant
Smiles
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 165°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 150°
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 165°
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with two 75 ml portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Chloroform was evaporated from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.